2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide
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Overview
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phthalimide group, a thiazole ring, and an ethoxyphenyl group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is:
Formation of the Phthalimide Intermediate: The starting material, phthalic anhydride, reacts with ammonia to form phthalimide.
Thiazole Ring Formation: The phthalimide intermediate is then reacted with 2-aminothiazole under appropriate conditions to form the thiazole ring.
Acetamide Formation: The final step involves the acylation of the thiazole intermediate with 4-(4-ethoxyphenyl)acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)acetamide: Lacks the ethoxy group, which may affect its biological activity and properties.
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the ethoxy group in 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide may confer unique properties, such as increased lipophilicity or altered binding affinity to molecular targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-2-28-14-9-7-13(8-10-14)17-12-29-21(22-17)23-18(25)11-24-19(26)15-5-3-4-6-16(15)20(24)27/h3-10,12H,2,11H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLXQYVOUOEMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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